![molecular formula C15H21N5O4S B033600 (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid CAS No. 110880-45-0](/img/structure/B33600.png)
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid, also known as TAK-659, is a potential therapeutic agent for the treatment of various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target BTK, a protein that plays a crucial role in the development and survival of cancer cells.
Mécanisme D'action
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid works by inhibiting the activity of BTK, a protein that plays a crucial role in the development and survival of cancer cells. BTK is involved in the signaling pathways that promote cell growth and proliferation, and its inhibition leads to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects:
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It has also been shown to enhance the activity of other anticancer agents, such as chemotherapy drugs and immune checkpoint inhibitors. (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid has a favorable pharmacokinetic profile and is well-tolerated in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid in lab experiments include its potent and selective inhibition of BTK, its ability to induce apoptosis in cancer cells, and its potential synergy with other anticancer agents. However, the limitations of using (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid in lab experiments include its complex synthesis, which may limit its availability, and the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for the research and development of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid. These include:
1. Clinical trials to evaluate the safety and efficacy of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid in humans.
2. Combination studies to determine the potential synergy of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid with other anticancer agents.
3. Studies to identify biomarkers that can predict the response to (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid.
4. Development of new synthetic routes to improve the yield and scalability of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid synthesis.
5. Investigation of the potential use of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid in other diseases, such as autoimmune disorders and inflammatory diseases.
In conclusion, (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid is a promising therapeutic agent for the treatment of various types of cancers. Its potent and selective inhibition of BTK, ability to induce apoptosis in cancer cells, and potential synergy with other anticancer agents make it an attractive candidate for further research and development. The future directions for (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid research include clinical trials, combination studies, biomarker identification, synthetic route optimization, and investigation of its potential use in other diseases.
Méthodes De Synthèse
The synthesis of (2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid involves a multi-step process that includes the preparation of several intermediates. The starting material for the synthesis is 2,3-dihydroimidazo[1,2-c]quinazoline, which is subjected to a series of reactions to produce the final product. The synthesis is a complex and challenging process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid has been extensively studied for its potential use in the treatment of different types of cancers, including B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promise in the treatment of solid tumors, such as prostate cancer, breast cancer, and lung cancer.
Propriétés
Numéro CAS |
110880-45-0 |
|---|---|
Formule moléculaire |
C15H21N5O4S |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H21N5O4S/c16-9(15(22)23)2-4-25-6-8-5-11(21)14(24-8)20-7-19-12-10(20)1-3-18-13(12)17/h1,3,7-9,11,14,21H,2,4-6,16H2,(H2,17,18)(H,22,23)/t8-,9-,11+,14+/m0/s1 |
Clé InChI |
QJGGZPIWCXHXGB-HFAYUQKSSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2C=CN=C3N)CSCC[C@@H](C(=O)O)N |
SMILES |
C1C(OC(C1O)N2C=NC3=C2C=CN=C3N)CSCCC(C(=O)O)N |
SMILES canonique |
C1C(OC(C1O)N2C=NC3=C2C=CN=C3N)CSCCC(C(=O)O)N |
Synonymes |
3-ddAdo-HCY S-3'-deoxy-3-deazaadenosylhomocysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



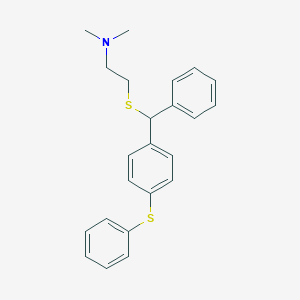
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
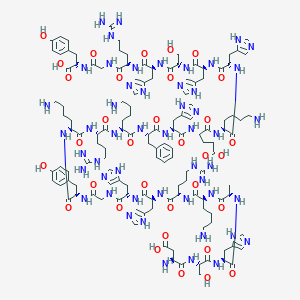
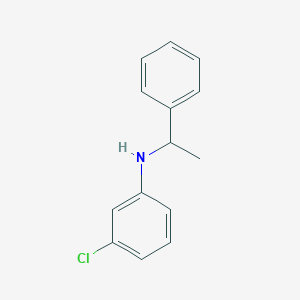
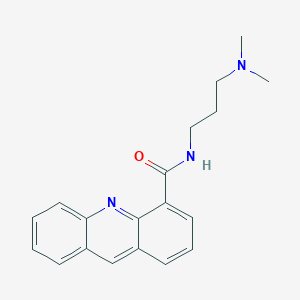
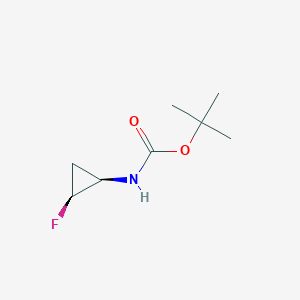
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
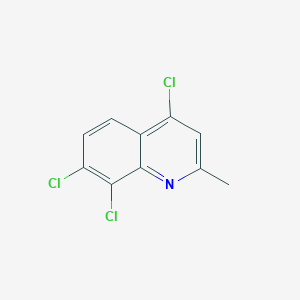
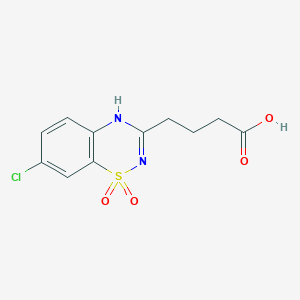


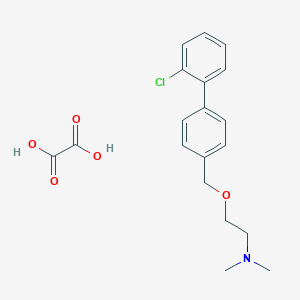
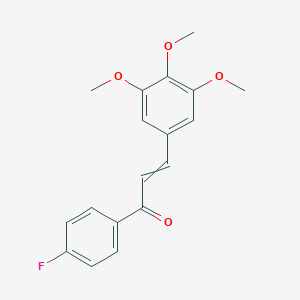
![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)